molecular formula C18H20N2O3 B2624673 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 941953-69-1

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No. B2624673
CAS RN: 941953-69-1
M. Wt: 312.369
InChI Key: COJWIRUUYZAKAP-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its various biological activities. This compound is also known as BU-224 and has been found to possess potential therapeutic properties for several diseases.

Mechanism of Action

Target of Action

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals inside the cell. By inhibiting PDE3A, this compound increases the levels of cAMP within the cell .

Mode of Action

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide interacts with its target, PDE3A, by binding to the active site of the enzyme, thereby inhibiting its activity . This results in an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins, leading to changes in cell function .

Biochemical Pathways

The primary biochemical pathway affected by N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is the cAMP-PKA pathway . Increased cAMP levels lead to the activation of PKA, which then phosphorylates a variety of proteins. This can lead to a wide range of downstream effects, including changes in gene expression, cell metabolism, and cell growth and differentiation .

Result of Action

The molecular and cellular effects of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide’s action are diverse, given the wide range of proteins that can be phosphorylated by PKA. These effects could include changes in cell growth and differentiation, gene expression, and cell metabolism .

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide in lab experiments is its high potency and selectivity. BU-224 has also been found to exhibit good pharmacokinetic properties. However, one of the limitations of using BU-224 is its limited solubility in water.

Future Directions

There are several future directions for the research on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide. One of the potential applications of BU-224 is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to investigate the safety and efficacy of BU-224 in humans. Additionally, the development of more potent and selective analogs of BU-224 could also be explored.

Synthesis Methods

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with 1-butyl-2-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a coupling agent. The resulting product is then purified and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as anxiety, depression, and addiction. BU-224 has also been found to possess anti-inflammatory and neuroprotective properties.

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-3-10-20-15-8-7-14(12-13(15)6-9-17(20)21)19-18(22)16-5-4-11-23-16/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJWIRUUYZAKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

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